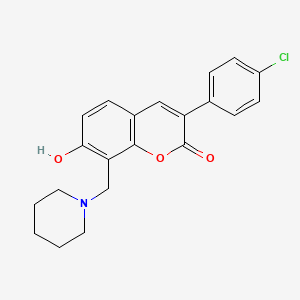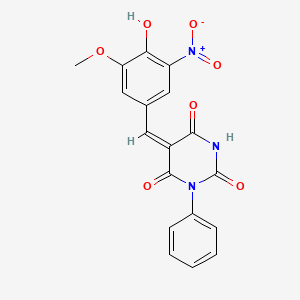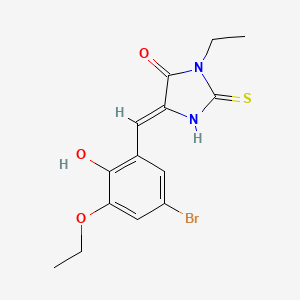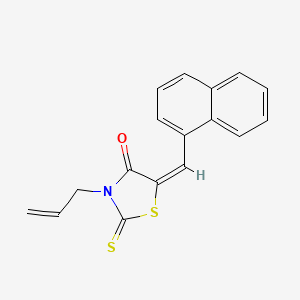![molecular formula C24H26N2O2 B5914993 N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptide (CPP) and has been shown to have a number of beneficial effects on oral health.
Mecanismo De Acción
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide works by binding to calcium and phosphate ions in the saliva, forming complexes that are able to penetrate the tooth enamel. Once inside the enamel, N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide helps to remineralize the tooth by providing a source of calcium and phosphate ions that can be used to rebuild the damaged enamel.
Biochemical and Physiological Effects
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to remineralize the tooth enamel. Additionally, N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been shown to inhibit the growth of cariogenic bacteria, which can help to prevent dental caries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide is its ability to remineralize tooth enamel, which can help to prevent dental caries and reduce dental sensitivity. However, there are also some limitations to using N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in lab experiments. For example, the peptide is relatively expensive to synthesize, which can make large-scale studies difficult to conduct.
Direcciones Futuras
There are a number of potential future directions for research on N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide. One area of interest is the development of new formulations of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide that are more effective at remineralizing tooth enamel and preventing dental caries. Additionally, there is interest in studying the potential applications of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in other areas of medicine, such as bone regeneration and wound healing. Finally, there is interest in studying the safety and efficacy of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in clinical trials to determine its potential as a therapeutic agent for the treatment of dental caries and other oral health conditions.
Métodos De Síntesis
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a number of beneficial effects on oral health, including the ability to remineralize tooth enamel, reduce dental sensitivity, and inhibit the growth of cariogenic bacteria.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(13-11-20-7-3-1-4-8-20)25-19-22-15-17-26(18-16-22)24(28)14-12-21-9-5-2-6-10-21/h1-14,22H,15-19H2,(H,25,27)/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLIQXOVKVCLJG-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-({1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}methyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)


![N-(3-acetylphenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5914927.png)

![3-methyl-2-thiophenecarbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5914943.png)
![N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5914951.png)
![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)


![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914980.png)
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)